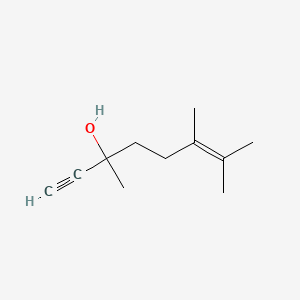

3,6,7-Trimethyloct-6-en-1-yn-3-ol

CAS No.: 52567-96-1

Cat. No.: VC3894800

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52567-96-1 |

|---|---|

| Molecular Formula | C11H18O |

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 3,6,7-trimethyloct-6-en-1-yn-3-ol |

| Standard InChI | InChI=1S/C11H18O/c1-6-11(5,12)8-7-10(4)9(2)3/h1,12H,7-8H2,2-5H3 |

| Standard InChI Key | UOQFIGQMCWDDKX-UHFFFAOYSA-N |

| SMILES | CC(=C(C)CCC(C)(C#C)O)C |

| Canonical SMILES | CC(=C(C)CCC(C)(C#C)O)C |

Introduction

Structural and Molecular Characterization

Molecular Architecture and Functional Groups

The compound’s IUPAC name, 3,6,7-trimethyloct-6-en-1-yn-3-ol, reflects its branched carbon skeleton featuring:

-

A terminal alkyne group (-C≡C-) at position 1.

-

A trisubstituted alkene (-CH₂-C(CH₃)=C(CH₃)-) at position 6.

-

A tertiary alcohol (-C(CH₃)₂OH) at position 3.

This convergence of unsaturated bonds and oxygenated moieties confers reactivity patterns amenable to electrophilic additions, hydrogenation, and oxidation reactions .

Table 1: Key Physicochemical Properties

The SMILES string (CC(=C(C)CCC(C)(C#C)O)C) explicitly encodes the spatial arrangement, emphasizing the proximity of methyl branches to the alkene and alkyne groups . Computational models suggest moderate polarity due to the hydroxyl group, with a calculated logP of ~2.99, indicating preferential solubility in organic solvents .

Synthesis and Analytical Profiling

Synthetic Pathways

While detailed protocols remain proprietary, the compound’s structure implies synthesis via:

-

Alkyne Alkylation: Coupling of a propargyl alcohol derivative with a preformed alkene fragment.

-

Wittig Reaction: Formation of the trisubstituted alkene through reaction of a stabilized ylide with an alkyne-containing aldehyde.

Industrial suppliers emphasize batch production under inert atmospheres to prevent oxidation of the alkyne and alcohol groups .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1650 cm⁻¹ (C=C stretch).

-

NMR (¹H and ¹³C): Distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm), alkene protons (δ 5.2–5.7 ppm), and alkyne carbons (δ 70–85 ppm) .

| Supplier | Purity | Packaging | Minimum Order |

|---|---|---|---|

| Chemlyte Solutions | 99.0% | Grams/Kilograms | 100 g |

| Zibo Hangyu Biotechnology | 99% | Bulk | Negotiable |

| Ality Chemical Corporation | 99.9% | Drum | 1 kg |

Chinese manufacturers dominate production, with pricing models tailored to R&D and bulk industrial clients .

Research Gaps and Future Directions

Despite commercial availability, peer-reviewed studies on 3,6,7-trimethyloct-6-en-1-yn-3-ol remain scarce. Priority research areas include:

-

Catalytic Hydrogenation: Optimizing selective reduction of alkynes to alkenes.

-

Toxicity Profiling: Chronic exposure risks in industrial settings.

-

Derivatization Libraries: Expanding its utility in fragment-based drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume